molecular formula C10H8ClF3O B7838107 1-Chloro-3-[3-(trifluoromethyl)phenyl]propan-2-one

1-Chloro-3-[3-(trifluoromethyl)phenyl]propan-2-one

Cat. No. B7838107
M. Wt: 236.62 g/mol
InChI Key: VVDXMNPQTDDCBP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Chloro-3-[3-(trifluoromethyl)phenyl]propan-2-one is a useful research compound. Its molecular formula is C10H8ClF3O and its molecular weight is 236.62 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-Chloro-3-[3-(trifluoromethyl)phenyl]propan-2-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Chloro-3-[3-(trifluoromethyl)phenyl]propan-2-one including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Stereocontrolled Access to Trifluoro Compounds

1,1,1-Trifluoro-3-(phenylthio)propan-2-ol, a compound related to 1-Chloro-3-[3-(trifluoromethyl)phenyl]propan-2-one, has been used in stereocontrolled synthesis. This process involves lipase-mediated kinetic resolution and leads to the production of 1,1,1-trifluoro-2,3-epoxypropane, demonstrating the potential for creating stereochemically complex molecules (Shimizu, Sugiyama, & Fujisawa, 1996).

Synthesis of Chiral Alcohols

The compound 3-Chloro-1-phenyl-1-propanol, related to the chemical , is utilized as a chiral intermediate in synthesizing antidepressant drugs. This showcases the application of such compounds in pharmaceutical synthesis, particularly in producing enantiomerically pure substances (Choi et al., 2010).

DNA Binding and Inhibition Studies

Compounds structurally similar to 1-Chloro-3-[3-(trifluoromethyl)phenyl]propan-2-one have been synthesized and studied for their DNA binding capabilities and urease inhibition. Such research indicates potential applications in drug discovery and biochemistry (Rasool et al., 2021).

Synthesis of Trifluoromethyl Transfer Agents

The preparation of trifluoromethyl transfer agents, including compounds related to 1-Chloro-3-[3-(trifluoromethyl)phenyl]propan-2-one, demonstrates their role in organic synthesis, particularly in introducing trifluoromethyl groups into various molecules (Eisenberger et al., 2012).

Photocyclization to Flavones

Research has shown that 2-chloro-substituted 1,3-diarylpropan-1,3-diones, closely related to the chemical , can undergo photocyclization to form flavones, highlighting the role of these compounds in photochemical reactions (Košmrlj & Šket, 2007).

Polymerization Processes

Research involving ionic trifluoromethanesulphonates, which are related in structure, shows applications in the polymerization of ethylenic monomers, indicating the use of such compounds in material science and polymer chemistry (Souverain et al., 1980).

Crystal Structure Analysis

Studies on the crystal structure of compounds structurally similar to 1-Chloro-3-[3-(trifluoromethyl)phenyl]propan-2-one, such as 1,3-Phenylene bis{3-[2-chloro-4-(trifluoromethyl)phenoxy]benzoate}, provide insights into molecular interactions and stability, essential for material science and drug design (Peng & He, 2012).

properties

IUPAC Name

1-chloro-3-[3-(trifluoromethyl)phenyl]propan-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClF3O/c11-6-9(15)5-7-2-1-3-8(4-7)10(12,13)14/h1-4H,5-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVDXMNPQTDDCBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)CC(=O)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClF3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Chloro-3-[3-(trifluoromethyl)phenyl]propan-2-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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